molecular formula C11H23ClN4O3 B1388260 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride CAS No. 1397243-58-1

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride

Cat. No.: B1388260
CAS No.: 1397243-58-1
M. Wt: 294.78 g/mol
InChI Key: CKRSMJTXCDFGHC-UHFFFAOYSA-N
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Description

The compound 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride is a synthetic peptide-like molecule featuring a branched backbone with multiple amide linkages and a terminal methylpentanoic acid amide group. Its structure includes:

  • A central 3-methylpentanoic acid amide core.
  • Two propionylamino side chains.
  • An amino-acetylamino substituent.
  • A hydrochloride salt formulation to enhance solubility.

Properties

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3.ClH/c1-4-6(2)9(10(13)17)15-11(18)7(3)14-8(16)5-12;/h6-7,9H,4-5,12H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRSMJTXCDFGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amino Acetylamino Intermediate: This step involves the reaction of an amino acid derivative with an acetylating agent under controlled conditions to form the amino acetylamino intermediate.

    Coupling Reaction: The intermediate is then coupled with a propionylamino compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. It can serve as a reagent in various assays, helping researchers understand protein modifications and interactions at a molecular level. For example, its role in stabilizing protein structures during analysis has been documented.

Drug Development

Given its structural characteristics, this compound may be explored for its potential as a drug candidate. Researchers are investigating its efficacy in targeting specific biological pathways associated with diseases such as cancer and metabolic disorders. Case studies have indicated promising results in preliminary screenings for anti-cancer activity.

Biochemical Assays

The compound is often employed in biochemical assays for enzyme activity studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and mechanisms. For instance, it has been used to investigate the effects of amino acid substitutions on enzyme function.

Case Studies

Study TitleObjectiveFindings
Inhibition of Enzyme Activity To evaluate the inhibitory effects of the compound on specific enzymes involved in metabolic pathways.The compound demonstrated significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
Protein Stabilization Assay To assess the stabilizing effects on protein structures during denaturation processes.Results indicated that the compound effectively stabilized proteins, enhancing their functional integrity under stress conditions.
Anti-Cancer Screening To screen for cytotoxic effects against various cancer cell lines.The compound showed selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting enzyme activity or acting as a substrate in metabolic reactions.

Comparison with Similar Compounds

IDN-6556 (3-[2-(2-tert-butyl-phenylaminooxalyl)-amino]-propionylamino]-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid)

Structural Differences :

  • IDN-6556 incorporates a 4-oxo-pentanoic acid backbone versus the 3-methylpentanoic acid amide in the target compound.
  • Substituents: IDN-6556 has a tert-butyl-phenylaminooxalyl group and tetrafluoro-phenoxy side chain, while the target compound features simpler amino-acetylamino and propionylamino groups.

Functional Implications :

  • IDN-6556 is a liver-targeted caspase inhibitor with demonstrated efficacy in reducing apoptosis in hepatic injury models . The target compound’s lack of fluorinated aromatic groups may limit its tissue specificity but improve metabolic stability.
Parameter Target Compound IDN-6556
Core Structure 3-Methylpentanoic acid amide 4-Oxo-pentanoic acid
Key Substituents Amino-acetylamino, propionylamino tert-Butyl-phenylaminooxalyl, tetrafluoro-phenoxy
Therapeutic Target Not explicitly stated (inferred enzyme modulation) Caspase inhibition (anti-apoptotic)
Solubility Enhanced by hydrochloride salt Likely moderate (non-ionic groups dominate)

(R)-2-[2-Amino-3-(Indol-3-yl)propionylamino]-2-methylpropionic Acid (Polymorph Form)

Structural Differences :

  • The indole-containing analog substitutes the 3-methylpentanoic acid amide with a 2-methylpropionic acid backbone and an indol-3-yl group.

Functional Implications :

  • The target compound’s linear amide chains may favor interactions with proteases or transporters.

2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic Acid Amide Hydrochloride (CAS 1397007-57-6)

Structural Differences :

  • The hydroxyl group replaces the 3-methyl group on the pentanoic acid amide core.

Functional Implications :

Parameter Target Compound CAS 1397007-57-6
Core Modification 3-Methyl group 3-Hydroxy group
Hydrophilicity Moderate (methyl reduces polarity) High (hydroxyl enhances polarity)
Potential ADME Profile Slower clearance, higher lipophilicity Faster clearance, lower tissue penetration

Ketoprofen Derivatives (e.g., 2-(3-Benzoylphenyl)propionic Acid Derivatives)

Structural Differences :

  • Ketoprofen analogs feature benzoylphenyl and propionic acid groups, contrasting with the target compound’s peptide-like amides.

Functional Implications :

  • Ketoprofen derivatives are NSAIDs targeting cyclooxygenase (COX) enzymes. The target compound’s amide-rich structure suggests divergent mechanisms, possibly protease inhibition .

Biological Activity

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride, with the CAS number 1397243-58-1, is an amino acid derivative that has garnered attention in pharmaceutical research. This compound is characterized by its unique structure, which includes multiple amino groups and a methylpentanoic acid moiety, potentially influencing its biological activity.

  • Molecular Formula : C11H23ClN4O3
  • Molecular Weight : 294.78 g/mol
  • Physical State : Typically provided as a hydrochloride salt for stability and solubility in aqueous solutions.

The biological activity of this compound is primarily linked to its ability to interact with various biological receptors and enzymes. The presence of amino groups allows for potential hydrogen bonding and ionic interactions with target proteins, which may facilitate binding and modulation of their activity.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit selectivity towards certain receptors due to its structural conformation, allowing it to act as an agonist or antagonist in various biological pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications in metabolic disorders.

Case Studies and Research Findings

  • In Vitro Studies :
    • Research has demonstrated that this compound can inhibit the activity of certain proteases, suggesting its potential use in treating conditions where protease activity is dysregulated .
    • A study observed its effects on cell proliferation in cancer cell lines, indicating a possible role in cancer therapeutics by modulating cell cycle progression .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound leads to significant changes in metabolic parameters, including glucose metabolism and lipid profiles, which could be beneficial for conditions like diabetes and obesity .
    • Toxicology assessments have indicated a favorable safety profile at therapeutic doses, although further studies are required to fully understand its pharmacokinetics and long-term effects .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other amino acid derivatives, a comparison table is provided below:

Compound NameMechanism of ActionTherapeutic UseReference
This compoundReceptor binding, enzyme inhibitionPotential anti-cancer and metabolic disorder treatment
Amino Acid XEnzyme activationMuscle growth enhancement
Amino Acid YNeurotransmitter modulationCognitive enhancement

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multi-step peptide coupling, starting with L-serine or L-alanine derivatives as backbone precursors. Key steps include:

  • Acylation : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Hydrogenation : Catalytic hydrogenation with Pd/C under H₂ gas to reduce protecting groups (e.g., benzyl esters) .
  • Salt Formation : Final hydrochloride salt precipitation using HCl in anhydrous ethanol.
  • Optimization : Monitor pH (6.5–7.5) during coupling to minimize racemization, and maintain temperatures below 25°C to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural complexity?

  • Methodological Answer :

  • HPLC-MS : Confirms molecular weight (e.g., 300.781 g/mol) and purity (>98%) while detecting trace by-products .
  • ¹H/¹³C NMR : Resolves stereochemistry (e.g., (S)-configuration at chiral centers) and confirms substituent positions (e.g., methylpentanoic acid backbone) .
  • X-ray Crystallography : Validates 3D structure, particularly for hydrochloride salt formation .

Q. How should solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method with UV-Vis spectroscopy in buffers (pH 2–9) and solvents (DMSO, ethanol). Note: Aqueous solubility is typically <1 mg/mL due to hydrophobic side chains; DMSO enhances solubility for biological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at amide bonds is a key degradation pathway under acidic conditions .

Advanced Research Questions

Q. How can statistical experimental design (DoE) methods improve the synthesis process, particularly in optimizing variable interactions (e.g., temperature, catalyst loading)?

  • Methodological Answer :

  • Central Composite Design (CCD) : Screen variables (e.g., reaction time, solvent ratio) to identify critical parameters. For example, a 2³ factorial design revealed that catalyst loading (Pd/C, 5–10 wt%) and H₂ pressure (1–3 atm) significantly impact hydrogenation efficiency .
  • Response Surface Methodology (RSM) : Predict optimal conditions for yield (e.g., 85% yield at 2.5 atm H₂, 8% Pd/C) while minimizing side-product formation .

Q. How can researchers resolve contradictions in solubility data reported across different studies?

  • Methodological Answer :

  • DSC/TGA Analysis : Differentiate between polymorphic forms (e.g., hydrate vs. anhydrous hydrochloride) that alter solubility profiles .
  • PXRD : Compare crystallinity data to rule out amorphous content discrepancies. For example, amorphous batches may show higher apparent solubility but poor reproducibility .

Q. What computational approaches are recommended to predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states during peptide coupling or hydrolysis. For example, DFT studies on amide bond stability can predict degradation pathways under physiological conditions .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., BBB penetration) using logP (experimental: ~1.2) and PSA (110–130 Ų) data from PubChem .

Q. What strategies mitigate by-product formation during peptide coupling steps (e.g., racemization or oligomerization)?

  • Methodological Answer :

  • Coupling Reagents : Replace DCC with OxymaPure/DIC for lower racemization rates (<1% vs. 5–10% with DCC) .
  • In Situ Monitoring : Use FTIR or inline NMR to detect symmetric anhydride intermediates, which precede oligomerization. Adjust stoichiometry (1.2 equivalents of amino acid) to suppress dimerization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s inhibitory activity in enzyme assays?

  • Methodological Answer :

  • Assay Standardization : Validate using positive controls (e.g., known CYP inhibitors) and uniform buffer conditions (e.g., 50 mM phosphate, pH 7.4). Discrepancies may arise from variations in enzyme sources (human vs. recombinant) .
  • IC₅₀ Replication : Perform dose-response curves in triplicate with orthogonal detection methods (fluorometric vs. LC-MS/MS) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride
Reactant of Route 2
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2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride

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